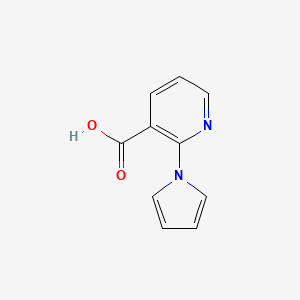

2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid

Vue d'ensemble

Description

2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features both pyrrole and pyridine rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid typically involves the condensation of pyrrole with pyridine derivatives. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with pyridine-3-carboxylic acid under acidic conditions to form the desired product . Another approach involves the use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where pyrrole is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Des Réactions Chimiques

Substitution Reactions

The pyridine and pyrrole rings exhibit distinct electrophilic substitution patterns. While direct experimental data on this specific compound is limited, analogous systems provide reliable insights:

Electrophilic Aromatic Substitution (EAS):

-

Nitration: Occurs preferentially at the pyridine ring's para position relative to the carboxylic acid group under mixed acid conditions (HNO₃/H₂SO₄) at 0–5°C .

-

Halogenation: Bromination or chlorination proceeds via FeCl₃-catalyzed mechanisms, targeting electron-rich positions on the pyrrole ring .

Nucleophilic Substitution:

The carboxylic acid group can be activated to form acid chlorides (e.g., using SOCl₂ or oxalyl chloride), enabling nucleophilic displacement with amines or alcohols .

Oxidation

-

Pyridine N-Oxidation: Treatment with m-chloroperbenzoic acid (m-CPBA) in dichloromethane yields the corresponding N-oxide derivative, enhancing the ring’s electrophilicity .

-

Carboxylic Acid Decarboxylation: Thermal or oxidative decarboxylation (e.g., using CuO at 200°C) generates 2-(1H-pyrrol-1-yl)pyridine .

Reduction

-

Carboxylic Acid to Alcohol: LiAlH₄ in tetrahydrofuran (THF) reduces the -COOH group to -CH₂OH at 0°C, preserving the heterocyclic rings .

Condensation and Amide Formation

The carboxylic acid group participates in condensation reactions:

Mechanistic Note: Acid chloride intermediates (generated via SOCl₂) react with amines or alcohols to form amides or esters, respectively .

Cross-Coupling Reactions

The pyrrole and pyridine rings enable transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling:

-

Requires halogenation at the pyridine’s 4-position (e.g., using NBS).

-

Pd(PPh₃)₄ catalyzes coupling with arylboronic acids in dioxane/H₂O (80°C, 12 h), yielding biaryl derivatives .

Heck Reaction:

Metal Coordination Chemistry

The pyrrole nitrogen acts as a Lewis base, forming complexes with transition metals:

| Metal Ion | Ligand Site | Coordination Mode | Application | Reference |

|---|---|---|---|---|

| Pd(II) | Pyrrole N | Bidentate | Catalytic cross-coupling | |

| Cu(I) | Pyridine N | Monodentate | Oxidative transformations |

Example: Pd(II) complexes catalyze C–C bond-forming reactions in Suzuki-Miyaura couplings .

Tautomerism and Ring Transformations

Under basic conditions, the pyrrole ring undergoes tautomerization, stabilizing via conjugation with the pyridine system. Acidic conditions promote ring-opening reactions, yielding linear intermediates amenable to cyclization .

Applications De Recherche Scientifique

Scientific Research Applications

The compound has shown promise in various fields of research, including:

Medicinal Chemistry

2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid has been studied for its potential therapeutic effects:

- Enzyme Inhibition : The compound interacts with specific enzymes and receptors, which could lead to the development of new drugs targeting various diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .

Biological Studies

Research indicates that this compound can be utilized in biological assays to understand its mechanism of action:

- Target Interaction Studies : It has been used to probe interactions with biological targets, providing insights into its pharmacological profile.

Material Science

The compound's unique structure allows it to be explored in the development of new materials:

- Organic Electronics : Its properties may be leveraged in organic semiconductors and photovoltaic devices due to its electronic characteristics .

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal explored the anticancer effects of this compound derivatives. The results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting a potential lead for drug development.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 10 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of DNA synthesis |

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings demonstrated that it effectively inhibited enzyme activity, which could have implications for metabolic disorders.

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Cyclooxygenase (COX) | 20 | Reduced inflammation |

| Dipeptidyl Peptidase IV (DPP-IV) | 25 | Potential for diabetes management |

Mécanisme D'action

The mechanism of action of 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways . The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A saturated analog of pyrrole, used widely in medicinal chemistry for its biological activity.

Indole: Contains a fused pyrrole and benzene ring, known for its diverse biological activities.

Imidazole: Another nitrogen-containing heterocycle with significant medicinal applications.

Uniqueness

2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid is unique due to its combination of pyrrole and pyridine rings, which provides a distinct electronic structure and reactivity profile. This makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications .

Activité Biologique

2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid, a compound with a pyrrole and pyridine core structure, has garnered attention in scientific research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrole ring fused to a pyridine moiety, along with a carboxylic acid functional group. Its molecular formula is , and it exhibits properties that suggest potential as a therapeutic agent in various fields, including oncology and neurology.

1. Anticancer Activity

Research has demonstrated that derivatives of pyridine and pyrrole, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including lung (A549) and colorectal (HT-29) cancers. The mechanism involves the induction of apoptosis through the activation of caspases and cleavage of Poly ADP ribose polymerase (PARP), which are critical markers of programmed cell death .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and inflammation in neuronal cells, suggesting its utility in treating conditions such as Alzheimer's disease . The presence of the pyrrole moiety is believed to enhance its ability to cross the blood-brain barrier, making it a candidate for central nervous system therapies.

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have reported its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.

- Antioxidant Activity : By scavenging free radicals, it reduces oxidative damage in cells, contributing to its neuroprotective effects.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer treated with derivatives showed a significant reduction in tumor size after eight weeks of treatment .

- Neurodegenerative Disease Model : In preclinical models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation .

Data Summary

Propriétés

IUPAC Name |

2-pyrrol-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGKLCQDTPOXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.